molecular formula C20H19NO5S B2942192 3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 1705253-44-6

3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No. B2942192
CAS RN: 1705253-44-6
M. Wt: 385.43
InChI Key: PEJLNVWXMPBFPK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a furan ring, a thiazepane ring, a carbonyl group, and a chromen-2-one structure . Furan is a five-membered aromatic heterocycle containing one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furanic compounds are often synthesized from furfural and 5-hydroxymethylfurfural, which are considered platform chemicals derived from biomass . The synthesis of furanic conjugated enones has been achieved through reactions with arenes under the action of triflic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques are commonly used for structural elucidation of compounds and the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Furan derivatives are known to undergo a variety of chemical reactions. For example, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes . Furan-substituted enones have been found to undergo hydroarylation of the furan side chain carbon–carbon double bond in reactions with arenes under the action of triflic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and functional groups. Furan derivatives, for example, are known to possess a strong odor of roasted coffee and a bitter taste .

Scientific Research Applications

Absolute Configuration and Structural Analysis

Research has revealed insights into the absolute configuration and structural analysis of related compounds. For instance, the study of micromelin, a coumarin isolated from Micromelum glanduliferum, has shown that furan rings in these compounds can adopt flattened envelope conformations. Molecules are linked via weak interactions, contributing to the understanding of their structural stability and potential intermolecular interactions (Fun et al., 2011).

Spectral Studies and Substitution Effects

Spectral studies have provided insights into how substitutions at certain positions affect the absorption and emission spectra of these compounds. For example, the effects of substituting various groups on the 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC) molecule were investigated, demonstrating how these changes influence the electron density and overall dipole moment, affecting the N* state stability in polar solvents (Bansal & Kaur, 2015).

Synthetic Methods

Innovative synthesis methods have been developed for these compounds. A notable method is the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions. This method highlights the solvent-free approach's efficiency and the recyclability of the catalyst, presenting an environmentally friendly and practical synthesis route (Han et al., 2016).

Computational and Spectroscopic Analysis

Computational and spectroscopic analyses have provided a deeper understanding of the molecular structure, vibrational frequencies, and electronic properties of related compounds. Such studies offer valuable information on the electronic absorption spectral analysis, NLO analysis, and thermodynamic properties, contributing to the comprehensive understanding of these molecules' behavior and potential applications in various fields (Halim & Ibrahim, 2021).

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Furan derivatives, for example, are considered platform chemicals for the preparation of many novel practically useful compounds and materials .

Mechanism of Action

Target of Action

It’s worth noting that furan derivatives have been found to have a broad spectrum of biological activities . They are known to interact with multiple receptors, which makes them useful in the development of new therapeutic derivatives .

Mode of Action

Furan derivatives have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . The reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond . According to NMR study and DFT calculations, the corresponding O, C-diprotonated species of furanic enones are the reactive electrophilic intermediates .

Biochemical Pathways

It’s known that furan derivatives have diverse biological activities . They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The compound’s physicochemical properties suggest that it has high gi absorption and is bbb permeant . Its skin permeation is low, and it has a moderate lipophilicity .

Result of Action

The compound and its hydroarylation products demonstrate good antimicrobial activity against yeast-like fungi Candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Action Environment

It’s known that the reactions of furanic conjugated enones with arenes under the action of triflic acid or alcl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond . This suggests that the reaction conditions, such as the presence of a superacid like triflic acid, can influence the compound’s action.

properties

IUPAC Name

3-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-24-16-5-2-4-13-12-14(20(23)26-18(13)16)19(22)21-8-7-17(27-11-9-21)15-6-3-10-25-15/h2-6,10,12,17H,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJLNVWXMPBFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(SCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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